molecular formula C18H16ClN3O3S B11366504 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11366504
M. Wt: 389.9 g/mol
InChI Key: NOMFDDRRPRDEBZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized separately, often through the cyclization of appropriate precursors under controlled conditions.

    Coupling reaction: The final step involves coupling the phenoxy intermediate with the thiadiazole ring using suitable reagents and conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry.

    Biology: The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: The compound’s unique structure makes it a candidate for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can be compared with similar compounds such as:

    2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: This compound shares a similar phenoxy structure but differs in the substitution pattern and functional groups.

    (4-chloro-2-methylphenoxy)acetic acid sodium salt: This compound has a similar phenoxy group but is used primarily as a herbicide.

    3-chloro-4-methoxychalcone: This compound features a similar methoxy substitution but has a different core structure.

The uniqueness of this compound lies in its combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H16ClN3O3S/c1-11-9-14(7-8-15(11)19)25-10-16(23)20-18-21-17(22-26-18)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

NOMFDDRRPRDEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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